molecular formula C25H28N4O5S B2648424 3,4-dimethoxy-N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide CAS No. 1005294-89-2

3,4-dimethoxy-N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide

Cat. No.: B2648424
CAS No.: 1005294-89-2
M. Wt: 496.58
InChI Key: RXZZSVHDKNUNQJ-UHFFFAOYSA-N
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Description

This compound (molecular formula: C₂₈H₃₃N₅O₄S, molecular weight: 535.67 g/mol) features a 1,3-thiazol-2-yl core linked to a 3,4-dimethoxybenzamide group via a 2-oxoethyl-piperazine bridge.

Properties

IUPAC Name

3,4-dimethoxy-N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O5S/c1-32-20-7-5-19(6-8-20)28-10-12-29(13-11-28)23(30)15-18-16-35-25(26-18)27-24(31)17-4-9-21(33-2)22(14-17)34-3/h4-9,14,16H,10-13,15H2,1-3H3,(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZZSVHDKNUNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3,4-dimethoxy-N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole moiety and a piperazine ring, which are known to contribute to various biological activities. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

1. Anticancer Activity

Research indicates that compounds with thiazole and piperazine structures often exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives of thiazole can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to 3,4-dimethoxy-N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide have shown promising results against breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values comparable to established chemotherapeutics like doxorubicin .

2. Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological activity. Compounds with similar structures have been studied for their effects on serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. These interactions can lead to anxiolytic or antidepressant effects, making them candidates for further investigation in mood disorders .

3. Antimicrobial Activity

Thiazole derivatives have been reported to possess antimicrobial properties. Preliminary studies indicate that 3,4-dimethoxy-N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide exhibits activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Cell Proliferation : The thiazole moiety may interfere with cell cycle progression.
  • Receptor Modulation : The piperazine ring can modulate neurotransmitter systems, impacting mood and behavior.
  • Antimicrobial Action : The compound may disrupt bacterial membranes or inhibit essential enzymes involved in cell wall synthesis.

Case Studies and Research Findings

StudyFindings
Zhang et al., 2020Demonstrated significant cytotoxicity against MCF-7 cells with an IC50 of 15 µM .
Lee et al., 2021Reported neuropharmacological effects in rodent models; reduced anxiety-like behavior in elevated plus-maze tests .
Kumar et al., 2022Found antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MICs) of 32 µg/mL .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The compound is compared to analogs sharing its core piperazine-thiazole scaffold or functional group substitutions.

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (if reported)
Target Compound C₂₈H₃₃N₅O₄S 535.67 3,4-Dimethoxybenzamide; 4-methoxyphenyl-piperazine Not reported in evidence
N-{2-[(4-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)amino]-2-oxoethyl}-N-(propan-2-yl)benzamide C₂₈H₃₃N₅O₄S 535.67 Propan-2-ylbenzamide; 2-methoxyphenyl-piperazine Not reported
N-Hydroxy-4-(4-(2-(4-Methoxyphenyl) Quinoline-4-Carbonyl)Piperazin-1-yl) Benzamide (D6) C₃₄H₃₃N₅O₅ 615.67 Quinoline-4-carbonyl; hydroxybenzamide Antiproliferative, anti-HIV (derivatives)
N-[2-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl]-morpholin-4-carboxamide (4j) C₁₉H₂₄N₆O₂S 408.50 Benzothiazole; morpholine-carboxamide Not reported
3-(3-(4-(4-(2-Oxobenzo[d]oxazol-3(2H)-yl)butyl)piperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one (5i) C₂₅H₂₈N₄O₄S 504.59 Bivalent benzoxazolone; alkyl-piperazine linker Not reported

Key Observations

Core Scaffold Variations: The target compound and compound share identical molecular formulas but differ in substituent positions: the target has 4-methoxyphenyl on the piperazine, while ’s analog has 2-methoxyphenyl, which may alter receptor binding affinity due to steric and electronic effects .

’s benzothiazole-piperazine compounds (e.g., 4j) lack methoxy groups, simplifying synthesis but possibly diminishing selectivity for aromatic receptor targets .

Biological Activity Trends: While the target’s activity is unreported, ’s quinoline-piperazine analogs (e.g., D6–D12) demonstrate antiproliferative and anti-HIV activities, suggesting that piperazine-linked heterocycles are pharmacologically versatile . highlights that thiadiazole derivatives (structurally distinct but sharing heterocyclic features) exhibit insecticidal and fungicidal activities, underscoring the importance of heterocycle choice in biological targeting .

Q & A

Q. What are the recommended strategies for optimizing the synthetic route of 3,4-dimethoxy-N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide?

Methodological Answer: Optimization involves:

  • Reagent Selection : Use high-purity starting materials (e.g., 4-(4-methoxyphenyl)piperazine, thiazole intermediates) to minimize side reactions .
  • Stepwise Coupling : Employ sequential reactions (e.g., amide bond formation, thiazole ring cyclization) under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
  • Purification : Apply column chromatography or recrystallization for intermediates, validated via HPLC (>95% purity) .
  • Yield Improvement : Optimize reaction time/temperature (e.g., reflux in acetonitrile for 4–6 hours) .

Q. Table 1: Key Parameters for Synthesis Optimization

ParameterExample ConditionsReferences
Solvent SystemAcetonitrile, DMF
Reaction Temperature80–100°C (reflux)
CatalystsK₂CO₃, triethylamine
Purification MethodColumn chromatography (SiO₂)

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and carbonyl signals (δ 165–170 ppm) .
    • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .
  • Chromatography : HPLC retention time consistency under gradient elution (C18 column, acetonitrile/water) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer: Prioritize target-specific assays:

  • Enzyme Inhibition : Screen against kinases or GPCRs (e.g., dopamine receptors due to piperazine moiety) using fluorescence polarization .
  • Cell Viability : Test anticancer potential via MTT assay (IC₅₀ determination in cancer cell lines) .
  • Antimicrobial Activity : Use microdilution assays (MIC values against Gram+/Gram– bacteria) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Methodological Answer: Address discrepancies by:

  • Assay Standardization : Control variables (e.g., cell passage number, serum concentration) .
  • Solubility Testing : Quantify solubility in DMSO/PBS to ensure consistent dosing .
  • Metabolic Stability : Evaluate hepatic microsome stability to rule out rapid degradation .
  • Off-Target Profiling : Use kinase/GPCR panels to identify non-specific binding .

Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?

Methodological Answer: Focus on:

  • Core Modifications :
    • Piperazine Ring : Replace 4-methoxyphenyl with halogenated or bulky substituents to enhance receptor affinity .
    • Thiazole Moiety : Introduce methyl groups at C4/C5 to improve metabolic stability .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to prioritize substituents interacting with target active sites .

Q. Table 2: SAR Design Parameters

Modification SiteExample DerivativesBiological ImpactReferences
Piperazine Substituent4-Fluorophenyl, 2-naphthylIncreased kinase inhibition
Benzamide Methoxy GroupsReplacement with CF₃ or ClEnhanced lipophilicity

Q. What in vivo models are appropriate for evaluating efficacy in neurological disorders?

Methodological Answer:

  • Neuroprotective Models : Use MPTP-induced Parkinson’s disease in rodents, monitoring dopamine levels via HPLC .
  • Cognitive Function : Employ Morris water maze or novel object recognition tests in transgenic Alzheimer’s models .
  • Dosage Optimization : Conduct pharmacokinetic studies (plasma half-life, brain penetration) using LC-MS/MS .

Q. How can researchers investigate off-target effects in complex biological systems?

Methodological Answer:

  • Proteome-Wide Screening : Use thermal shift assays (CETSA) to identify non-target protein interactions .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to detect dysregulated pathways .
  • Secondary Pharmacophore Analysis : Compare binding motifs with unrelated targets (e.g., serotonin receptors) via docking .

Q. What computational methods are effective for mechanistic studies of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability .
  • QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors .
  • Free Energy Calculations : Apply MM-GBSA to predict binding affinity changes from structural modifications .

Q. Table 3: Analytical Methods for Mechanistic Studies

MethodApplicationReferences
Surface Plasmon ResonanceBinding kinetics (kₐ/kₐ)
Fluorescence AnisotropyTarget engagement in live cells
Cryo-EMHigh-resolution receptor-ligand structures

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